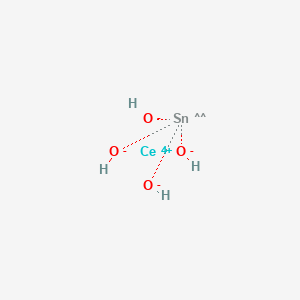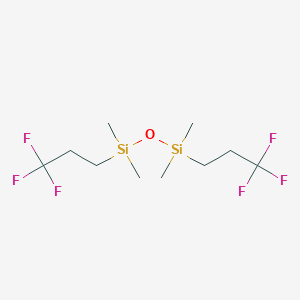
1,3-Bis(trifluoropropyl)tetramethyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(trifluoropropyl)tetramethyldisiloxane is an organosilicon compound with the molecular formula C10H20F6OSi2 . It is a liquid at room temperature and is primarily used as a chemical intermediate . This compound belongs to the organosiloxane family, which is known for its unique properties such as thermal stability, hydrophobicity, and flexibility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis(trifluoropropyl)tetramethyldisiloxane can be synthesized through the hydrosilylation reaction of 1,1,3,3-tetramethyldisiloxane with 3,3,3-trifluoropropene in the presence of a platinum catalyst . The reaction typically occurs under mild conditions, with the temperature maintained around 70-80°C and the reaction time ranging from a few hours to overnight.
Industrial Production Methods: In industrial settings, the production of this compound involves similar hydrosilylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(trifluoropropyl)tetramethyldisiloxane undergoes various chemical reactions, including:
Hydrosilylation: Reaction with alkenes to form silicon-carbon bonds.
Oxidation: Reaction with oxidizing agents to form silanols or siloxanes.
Substitution: Reaction with nucleophiles to replace the trifluoropropyl groups.
Common Reagents and Conditions:
Hydrosilylation: Platinum or rhodium catalysts, alkenes, temperatures around 70-80°C.
Oxidation: Hydrogen peroxide or other oxidizing agents, room temperature to mild heating.
Substitution: Nucleophiles such as amines or alcohols, room temperature to mild heating.
Major Products:
Hydrosilylation: Formation of silicon-carbon bonded products.
Oxidation: Formation of silanols or siloxanes.
Substitution: Formation of substituted siloxanes with various functional groups.
Scientific Research Applications
1,3-Bis(trifluoropropyl)tetramethyldisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized siloxanes and other organosilicon compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility and stability.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1,3-Bis(trifluoropropyl)tetramethyldisiloxane involves its ability to form stable silicon-oxygen and silicon-carbon bonds. These bonds contribute to the compound’s thermal stability, hydrophobicity, and flexibility. The molecular targets and pathways involved include interactions with various organic and inorganic substrates, leading to the formation of new chemical bonds and functionalized products .
Comparison with Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A similar compound used as a reducing agent and in hydrosilylation reactions.
1,3-Bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane: Used in the synthesis of functionalized siloxanes and as a crosslinking agent.
Uniqueness: 1,3-Bis(trifluoropropyl)tetramethyldisiloxane is unique due to the presence of trifluoropropyl groups, which impart enhanced hydrophobicity and chemical resistance compared to other similar compounds. This makes it particularly valuable in applications requiring high-performance materials with superior stability and resistance to harsh conditions .
Properties
Molecular Formula |
C10H20F6OSi2 |
|---|---|
Molecular Weight |
326.43 g/mol |
IUPAC Name |
[dimethyl(3,3,3-trifluoropropyl)silyl]oxy-dimethyl-(3,3,3-trifluoropropyl)silane |
InChI |
InChI=1S/C10H20F6OSi2/c1-18(2,7-5-9(11,12)13)17-19(3,4)8-6-10(14,15)16/h5-8H2,1-4H3 |
InChI Key |
BTAWOTXFBJKDHI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCC(F)(F)F)O[Si](C)(C)CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane;tetramethylazanium](/img/structure/B13829997.png)

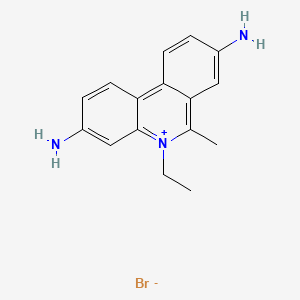

![1-[(2-Aminoacetyl)amino]cyclopentane-1-carboxamide](/img/structure/B13830013.png)
![(2R,3R,4S,5S,6R)-2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13830019.png)
![7H-Furo[3,2-g][1]benzopyran-7-one, 5-[(1,1-dimethylallyl)oxy]-4,6-dimethoxy-](/img/structure/B13830025.png)
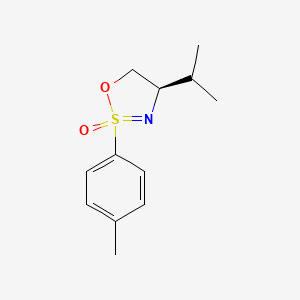
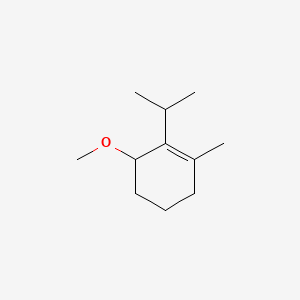
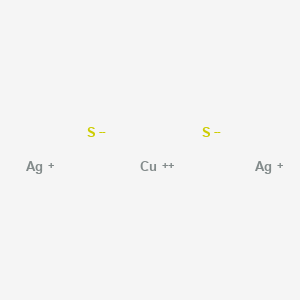

![N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide](/img/structure/B13830068.png)

